molecular formula C23H22N2O4 B11951677 N'-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide CAS No. 468100-02-9

N'-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B11951677
CAS No.: 468100-02-9
M. Wt: 390.4 g/mol
InChI Key: RRMKCFNAGHEFLM-BUVRLJJBSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, methoxyphenoxy, and acetohydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 3-(benzyloxy)benzaldehyde, which is then reacted with 2-(2-methoxyphenoxy)acetic acid hydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-2-(2-hydroxyphenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(2-nitrophenoxy)acetohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

468100-02-9

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H22N2O4/c1-27-21-12-5-6-13-22(21)29-17-23(26)25-24-15-19-10-7-11-20(14-19)28-16-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+

InChI Key

RRMKCFNAGHEFLM-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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